REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][CH2:10][NH:11][C:12]([NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=1)=[O:13])(C)(C)C.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>>[NH2:7][CH2:8][CH2:9][CH2:10][NH:11][C:12]([NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=1)=[O:13] |f:2.3|
|
Name
|
{3-[3-(3-nitro-phenyl)-ureido]-propyl}-carbamic acid-tert-butyl ester
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted from ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The combined organic phases are filtered through a Whatman
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
4.4 g (18.5 mmol, corresponding to 97% of theory) of the product is obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NCCCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |